

Application Note: Quantification of Indaziflam in Plant Tissues by LC-MS/MS

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Compound of Interest

Compound Name: Indaziflam

Cat. No.: B594824

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Abstract

This application note details a robust and sensitive method for the quantification of the herbicide **Indaziflam** in various plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines procedures for sample homogenization, extraction, and purification, followed by chromatographic separation and mass spectrometric detection. The method is suitable for researchers, scientists, and professionals in the fields of agricultural science, environmental monitoring, and food safety.

Introduction

Indaziflam is a pre-emergence herbicide belonging to the alkylazine class, which effectively controls a broad spectrum of grass and broadleaf weeds by inhibiting cellulose biosynthesis.^[1] Its increasing use in agriculture necessitates reliable analytical methods to monitor its residues in plant tissues, ensuring food safety and compliance with regulatory limits. This document provides a comprehensive protocol for the extraction and quantification of **Indaziflam** using LC-MS/MS, a technique renowned for its high selectivity and sensitivity.

Experimental

Reagents and Materials

- **Indaziflam** analytical standard (purity >98%)
- Acetonitrile (LC-MS grade)

- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Ultrapure water
- Primary Secondary Amine (PSA) sorbent
- C18 sorbent
- Anhydrous magnesium sulfate (MgSO_4)
- Sodium chloride (NaCl)
- Syringe filters (0.22 μm , PTFE)

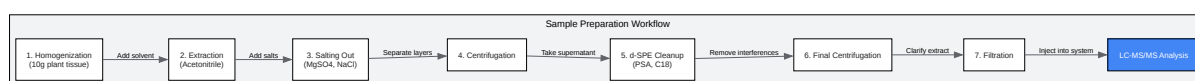
Equipment

- High-performance liquid chromatography (HPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source
- Analytical balance
- Centrifuge
- Homogenizer
- Vortex mixer
- Evaporator (e.g., nitrogen evaporator)

Sample Preparation: Modified QuEChERS Protocol

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of **Indaziflam** from plant tissues.^{[2][3][4]}

- Homogenization: Weigh 10 g of a representative homogenized plant sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
- Extraction: Add 10 mL of acetonitrile to the sample tube. For acidic compounds, 1% formic acid can be added to the acetonitrile. Shake vigorously for 15 minutes using a mechanical shaker, followed by 15 minutes of sonication.[5]
- Salting Out: Add 4 g of anhydrous MgSO_4 and 1 g of NaCl. Vortex immediately for 1 minute to prevent the formation of salt clumps.
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO_4 , 50 mg of PSA, and 50 mg of C18 sorbent. The PSA helps in removing organic acids and other polar interferences, while C18 removes non-polar interferences.
- Final Centrifugation and Filtration: Vortex the d-SPE tube for 1 minute and then centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.



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Caption: Experimental workflow for **Indaziflam** extraction from plant tissues.

LC-MS/MS Analysis

The instrumental analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

Liquid Chromatography Conditions

Parameter	Value
Column	C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 5 μ m)[5]
Mobile Phase A	5 mM Ammonium formate with 0.1% formic acid in water[5]
Mobile Phase B	5 mM Ammonium formate with 0.1% formic acid in methanol[5]
Flow Rate	0.8 mL/min[5]
Injection Volume	5 μ L[5]
Column Temperature	Ambient or 40°C
Gradient	As described in the table below

Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0 - 1.0	80	20
1.0 - 7.0	80 \rightarrow 50	20 \rightarrow 50
7.0 - 12.0	50 \rightarrow 20	50 \rightarrow 80
12.0 - 15.0	20 \rightarrow 0	80 \rightarrow 100
15.0 - 18.0	0	100
18.1 - 20.0	80	20

Mass Spectrometry Conditions

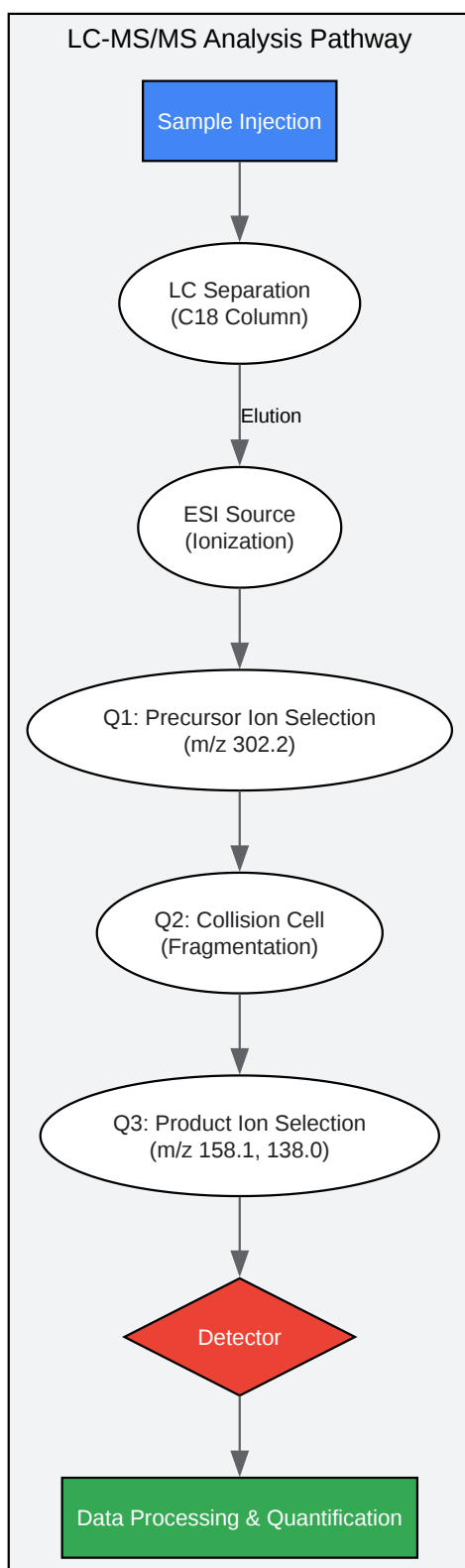
Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[5]
Capillary Voltage	3500 V[5]
Nebulizer Gas	55 psi[5]
Gas Flow	8 L/min[5]
Gas Temperature	250°C[5]
Sheath Gas Flow	10 L/min[5]
Sheath Gas Heater	350°C[5]
Scan Type	Multiple Reaction Monitoring (MRM)

MRM Transitions for **Indaziflam**

The selection of precursor and product ions is crucial for the selective and sensitive detection of **Indaziflam**. At least two transitions are monitored for confirmation.[5]

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z) - Quantifier	Product Ion 2 (m/z) - Qualifier
Indaziflam	302.2	158.1	138.0

Note: The optimal collision energies and other MS parameters should be determined by infusing a standard solution of **Indaziflam** into the mass spectrometer.



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Caption: Logical flow of **Indaziflam** analysis within the LC-MS/MS system.

Method Validation and Performance

The analytical method should be validated according to established guidelines (e.g., SANTE/11312/2021) to ensure its reliability.^[5] Key validation parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).

Calibration and Quantification

Matrix-matched calibration standards are recommended to compensate for matrix effects. These are prepared by spiking blank plant extracts with known concentrations of **Indaziflam**. A typical calibration range is 10 to 200 µg/L.^[5] The correlation coefficient (R^2) of the calibration curve should be >0.99 .^[5]

Recovery and Precision

Recovery studies are performed by spiking blank samples at different concentration levels (e.g., 0.01, 0.1, and 1 mg/kg).^[2] The average recoveries should be within the range of 70-120%, with a relative standard deviation (RSD) of $\leq 20\%$.^[4]

Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. The LOQ for **Indaziflam** in various plant matrices is generally in the low µg/kg range, often around 0.01 mg/kg.^{[2][3]}

Summary of Method Performance Parameters

Parameter	Typical Value/Range
Linearity (R^2)	> 0.99 ^[5]
Recovery	80-112% ^{[2][3]}
Precision (RSD)	$< 15\%$ ^[2]
LOQ	0.01 - 1.0 µg/kg ^[2]

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and reliable approach for the quantification of **Indaziflam** residues in a variety of plant tissues. The use of a modified QuEChERS protocol for sample preparation ensures efficient extraction and cleanup, while the high selectivity of tandem mass spectrometry minimizes matrix interference. This method is well-suited for routine monitoring and research applications, contributing to the assurance of food safety and environmental quality.

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